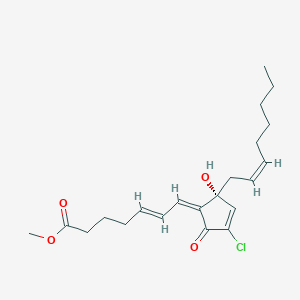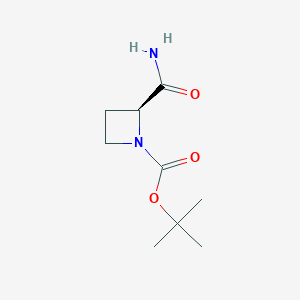
(S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate often involves chemoselective transformation of amino protecting groups, utilizing silyl carbamate chemistry. A study by Sakaitani and Ohfune (1990) describes the transformation of N-tert-butoxycarbonyl (Boc) groups into silyl carbamates, which then react with electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
Molecular structure analysis of related compounds often involves spectroscopic methods and X-ray crystallography. For example, the molecular structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound with structural similarities, was confirmed by X-ray diffraction studies, showcasing the importance of crystallography in determining the arrangement of atoms in a molecule (Naveen et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving tert-butyl 2-carbamoylazetidine-1-carboxylate derivatives typically focus on transformations that utilize the functional groups present on the azetidine ring. For instance, N-tert-butanesulfinyl imines are valuable intermediates for the asymmetric synthesis of amines, highlighting the reactivity of such compounds (Ellman et al., 2002).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Tert-butyl compounds, such as (S)-tert-Butyl 2-carbamoylazetidine-1-carboxylate, play a crucial role in synthetic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. The synthetic versatility of these compounds is highlighted in the literature, where tert-butyl groups are frequently used as protective groups due to their steric bulk and ease of removal under mild conditions. For instance, the use of tert-butyl-based sulfinamides in the asymmetric synthesis of amines and N-heterocycles demonstrates the importance of tert-butyl groups in achieving stereochemical control in complex molecule synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020). Furthermore, the environmental stability and low toxicity of tert-butyl derivatives make them suitable for various industrial applications, including as intermediates in the synthesis of more complex chemical entities.
Environmental Science and Biodegradation
The environmental fate of tert-butyl compounds, including potential applications in bioremediation, has been the subject of extensive research. Studies on the biodegradation and fate of tert-butyl ethers such as methyl tert-butyl ether (MTBE) in soil and groundwater offer insights into the environmental persistence of these compounds and their breakdown products. Biodegradation pathways involve the initial hydroxylation of the tert-butyl group, leading to the formation of intermediates that can be further degraded by microorganisms (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020). Understanding these pathways is critical for assessing the environmental impact of tert-butyl compounds and for developing strategies to mitigate their presence in contaminated sites.
Safety and Hazards
The safety information available indicates that “Benzyl 2-carbamoylazetidine-1-carboxylate” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
tert-butyl (2S)-2-carbamoylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIKFCAPOYPHU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



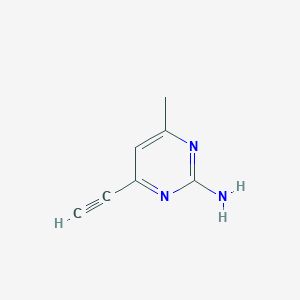
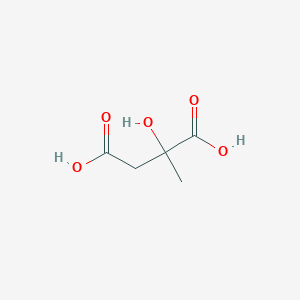
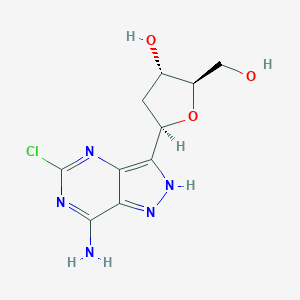


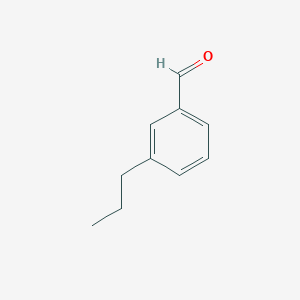



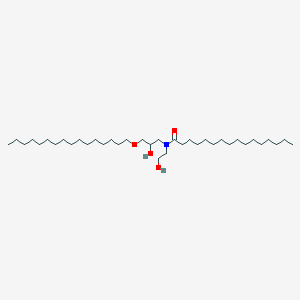

![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)

